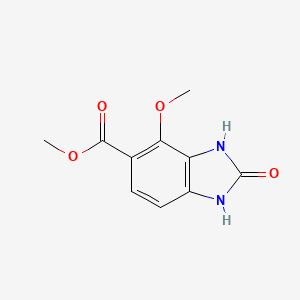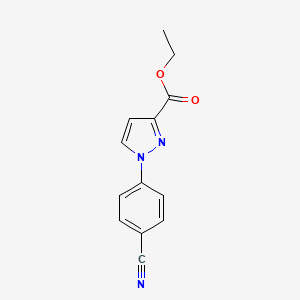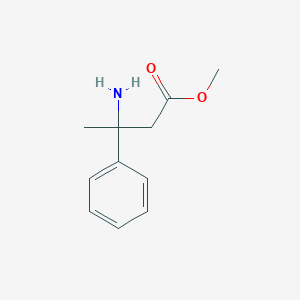
1-环丙基-4-硝基-1H-咪唑
描述
“1-Cyclopropyl-4-nitro-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclopropyl group and a nitro group. Imidazole compounds are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole compounds are generally non-planar. The dihedral angles between the heteroaryl rings can vary . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .科学研究应用
亚标题 1-环丙基-4-硝基-1H-咪唑衍生物的晶体结构分析
报道了1-环丙基-4-硝基-1H-咪唑衍生物的晶体结构,重点关注它们的非平面特性以及硝基基团与咪唑环之间的相互作用。分子,如4-环丙基-1-(1-甲基-4-硝基-1H-咪唑-5-基)-1H-1,2,3-三唑,展示了三唑环内π电子密度的离域和局域化,如键距的模式所示。这些结构特征对于理解这些化合物在各种应用中的反应性和相互作用至关重要(Boechat et al., 2016)。
药物化学和治疗应用
亚标题 1-环丙基-4-硝基-1H-咪唑衍生物的治疗潜力
1-芳基-4-硝基-1H-咪唑,这一类包括与1-环丙基-4-硝基-1H-咪唑在结构上相关的化合物,在治疗非洲人类锥虫病(HAT或睡眠病)方面显示出潜力。该类中的某些分子在急性和慢性非洲人类锥虫病的小鼠模型中具有治愈作用。该研究突出了这些化合物在满足该疾病致命第2阶段新治疗需求方面的潜力(Trunz et al., 2011)。
合成化学和化学反应性
亚标题 1-环丙基-4-硝基-1H-咪唑衍生物的合成实用性
讨论了2-甲基-4-硝基-1-(4-硝基苯基)咪唑(硝基咪唑)的合成和结构分析,这种化合物与1-环丙基-4-硝基-1H-咪唑具有结构相似性。硝基咪唑对乙醛脱氢酶表现出强烈且持久的抑制作用,这是一种参与酒精代谢的酶。该研究提供了关于硝基咪唑的结构方面及其药理学意义的见解(Klink et al., 1985)。
在合成化学领域,双活化的环丙烷已被用作硝基咪唑衍生物的前体,用于制备密集官能化吡咯的特定区位合成,展示了环丙基-硝基咪唑化合物在复杂有机合成中的合成多样性和潜在应用(Wurz & Charette, 2005)。
作用机制
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring . The nitro group in 1-Cyclopropyl-4-nitro-1H-imidazole could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various cellular responses .
生化分析
Biochemical Properties
1-Cyclopropyl-4-nitro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the nitro group undergoing reduction, which can lead to the formation of reactive intermediates that further interact with cellular components .
Cellular Effects
1-Cyclopropyl-4-nitro-1H-imidazole influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression, leading to the upregulation of antioxidant enzymes. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Cyclopropyl-4-nitro-1H-imidazole involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Furthermore, the nitro group can undergo reduction, forming reactive intermediates that can modify proteins and DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-4-nitro-1H-imidazole can change over time. The compound’s stability and degradation are crucial factors. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under oxidative conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-4-nitro-1H-imidazole vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-Cyclopropyl-4-nitro-1H-imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its reduction and subsequent reactions. These metabolic processes can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-4-nitro-1H-imidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be preferentially taken up by cells expressing certain transporters, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-4-nitro-1H-imidazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
1-cyclopropyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


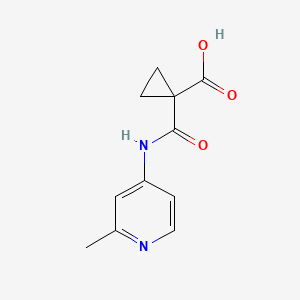
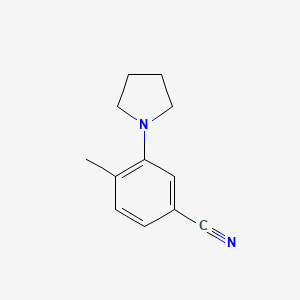
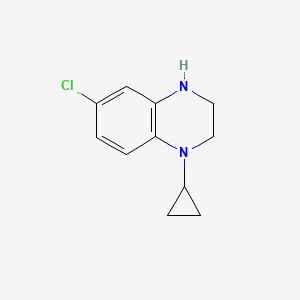


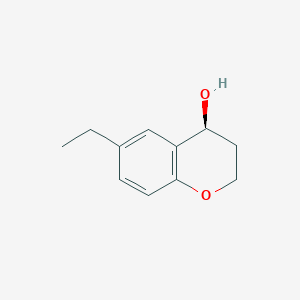
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)
![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)
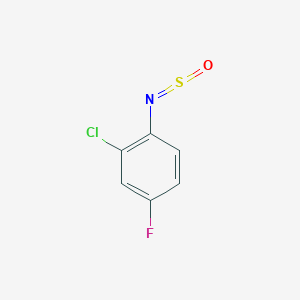
![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
